molecular formula C15H20N2O5 B8198210 Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

Cat. No.: B8198210
M. Wt: 308.33 g/mol
InChI Key: VXRUKIPCGGOGGJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, an aminoacetamido moiety, and a butanoate ester. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the acetamido linkage: The protected amino group is then reacted with an acetic acid derivative to form the acetamido linkage.

    Esterification: The resulting intermediate is esterified with methanol to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active aminoacetamido moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

    Ethyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate: Similar structure but with an ethyl ester instead of methyl ester.

Uniqueness

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl protection group is particularly useful in synthetic chemistry for protecting amino groups during multi-step syntheses.

Properties

IUPAC Name

methyl 4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-14(19)8-5-9-16-13(18)10-17-15(20)22-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUKIPCGGOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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